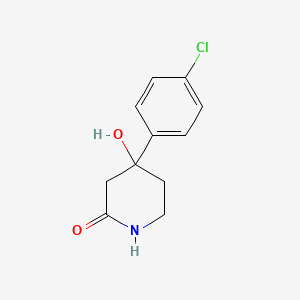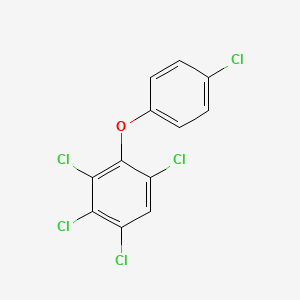
2,3,4,4',6-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4’,6-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H5Cl5O. It is a chlorinated organic compound known for its persistence in the environment and potential toxicological effects. This compound is part of a larger group of PCDEs, which are structurally similar to polychlorinated biphenyls (PCBs) and have been studied for their environmental and health impacts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of 2,3,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process also involves stringent environmental controls to manage the release of chlorinated by-products .
化学反応の分析
Types of Reactions: 2,3,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
科学的研究の応用
2,3,4,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated organic compounds in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Used in the development of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses .
類似化合物との比較
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Comparison: 2,3,4,4’,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different degrees of toxicity and environmental persistence .
特性
CAS番号 |
160282-05-3 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H |
InChIキー |
LUNNFBBTEHRYMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


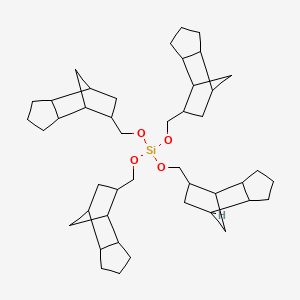
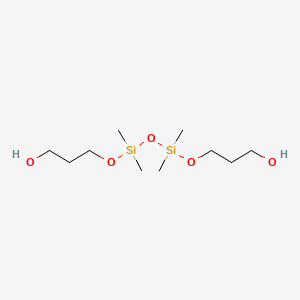
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
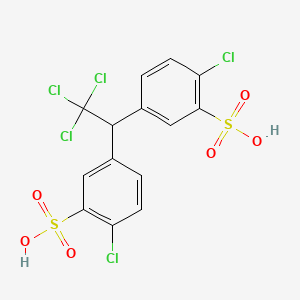
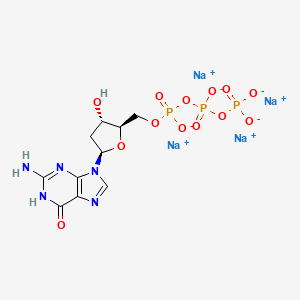

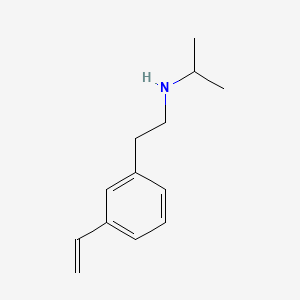
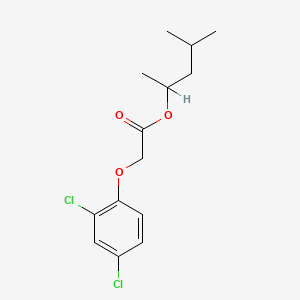
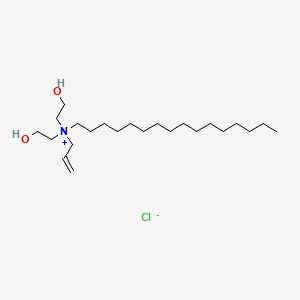

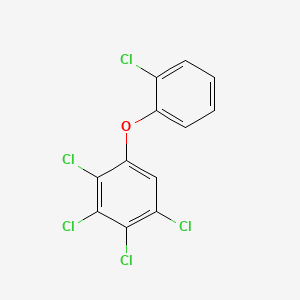
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

